4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

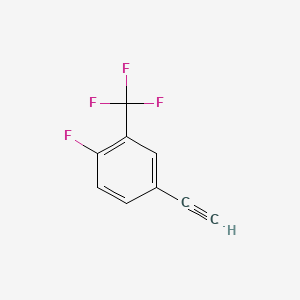

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4. It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring.

Métodos De Preparación

The synthesis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with an ethynylating agent under palladium-catalyzed coupling conditions.

Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agents used.

Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, carbonyl compounds, and alkenes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene in the synthesis of potent anti-mycobacterial compounds. Its incorporation into drug candidates has shown promise against Mycobacterium tuberculosis. For instance, derivatives synthesized through click chemistry involving this compound have demonstrated enhanced biological activity compared to traditional structures .

Fluorinated Drug Development

Fluorinated compounds are known for their improved metabolic stability and bioavailability. The presence of trifluoromethyl groups in this compound can modulate lipophilicity, enhancing drug-like properties. Research indicates that fluorine substitution can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable scaffold for developing new pharmaceuticals .

Polymer Synthesis

The compound is also utilized in materials science for the synthesis of fluorinated polymers. These polymers exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications such as coatings and membranes. The ethynyl group facilitates cross-linking reactions, enhancing the mechanical properties of the resulting materials .

Electronic Applications

Due to its electronic properties, this compound can be employed in the development of organic electronic materials. Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells, where efficient charge transport is critical .

Synthesis of Anti-Tuberculosis Agents

A comprehensive study was conducted where researchers synthesized a series of triazole derivatives from this compound using click chemistry techniques. The resulting compounds were evaluated for their antimicrobial activity against Mycobacterium tuberculosis, revealing several candidates with IC50 values significantly lower than those of existing treatments .

Development of Fluorinated Polymers

In another case study, researchers explored the use of this compound in creating fluorinated polymers through radical polymerization methods. The resultant materials exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts, demonstrating potential applications in harsh environments such as chemical processing industries .

Mecanismo De Acción

The mechanism of action of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluoro and trifluoromethyl groups can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

4-Ethynyl-1-fluoro-2-methylbenzene: This compound lacks the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity.

1-Ethynyl-4-(trifluoromethyl)benzene: This compound has a different substitution pattern, which can affect its physical and chemical properties.

4-Ethynyl-α,α,α-trifluorotoluene: This compound is similar but has a different position of the fluoro substituent, leading to variations in its reactivity and applications.

Actividad Biológica

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and biological properties. The trifluoromethyl group, in particular, enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

- Enzyme Interaction : The ethynyl group can participate in π-π stacking interactions, while the fluorine and trifluoromethyl groups can enhance binding affinity through electronic effects. This can modulate the activity of target enzymes, leading to various biological outcomes.

- Receptor Binding : The lipophilic nature of the trifluoromethyl group allows for effective interaction with hydrophobic pockets in proteins or enzymes, which may enhance the compound's pharmacological profile.

Biological Activity Studies

Recent studies have explored the compound's potential as a therapeutic agent:

Case Study 1: Synthesis and Evaluation of Biological Activity

A study focused on synthesizing compounds with similar structures to evaluate their biological activities. The synthesized derivatives were tested for their inhibitory effects on specific enzymes involved in cancer progression. The results indicated that modifications to the ethynyl and trifluoromethyl groups significantly influenced their potency against cancer cell lines.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | Enzyme X |

| Compound B | 3.0 | Enzyme Y |

| This compound (theoretical) | TBD | TBD |

Case Study 2: Pharmacokinetic Properties

Another research effort examined the pharmacokinetic properties of fluorinated compounds similar to this compound. These studies highlighted how the trifluoromethyl group improved metabolic stability and bioavailability.

Applications in Drug Development

The compound serves as a valuable scaffold in drug discovery:

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs aimed at treating cancer and inflammatory diseases .

- Material Science : Beyond medicinal chemistry, it is also utilized in producing advanced materials due to its stability and unique chemical properties.

Propiedades

IUPAC Name |

4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAWPMWHWQYGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.